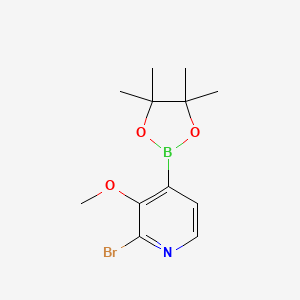

![molecular formula C19H29BO4 B1532506 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolan CAS No. 620595-02-0](/img/structure/B1532506.png)

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolan

Übersicht

Beschreibung

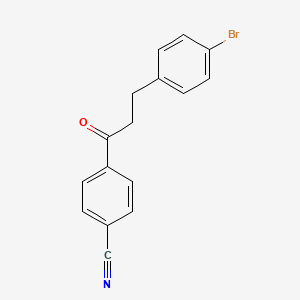

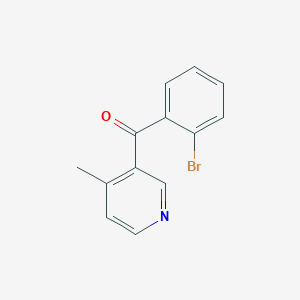

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C19H29BO4 and its molecular weight is 332.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolan: ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Im Folgenden finden Sie eine umfassende Analyse, die sich auf einzigartige Anwendungen in verschiedenen Bereichen konzentriert:

Elektrodenmaterialien für Superkondensatoren

Diese Verbindung wurde bei der Synthese von konjugierten mikroporösen Polymeren (CMP) TPA-TAB verwendet, die eine große BET-Oberfläche und eine hohe thermische Stabilität aufweisen. Diese Eigenschaften machen sie für die Verwendung als Elektrodenmaterialien in Superkondensator-Bauelementen geeignet .

Zwischenprodukt in biologisch aktiven Verbindungen

Es dient als wichtiges Zwischenprodukt bei der Synthese vieler biologisch aktiver Verbindungen, wie z. B. Crizotinib, das zur Krebsbehandlung eingesetzt wird. Der Syntheseprozess umfasst mehrere Schritte, beginnend mit tert-Butyl-4-hydroxypiperidin-1-carboxylat .

Organische Synthese

Die Verbindung wird in organischen Syntheseprozessen eingesetzt. Zum Beispiel kann sie aus Pinacol und 1-N-BOC-4-BROMOPIPERIDIN und CATECHOLBORAN synthetisiert werden .

Studien zur Molekülstruktur

Forscher haben diese Verbindung über eine Rhodium-katalysierte Hydrierung hergestellt und sie mit Hilfe von Einkristall-Röntgenbeugungsstudien charakterisiert. Dies trägt zum Verständnis der Molekülstruktur und -eigenschaften bei .

Borsäure-Derivate

Es ist ein wichtiges Borsäurederivat, das in der pharmazeutischen Forschung eingesetzt wird. So wird N-(2-Fluor-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamid durch eine zweistufige Substitutionsreaktion erhalten .

Organisches Zwischenprodukt mit Borat- und Sulfonamidgruppen

Die Verbindung dient als organisches Zwischenprodukt, das Borat- und Sulfonamidgruppen enthält. Sie kann durch nucleophile und Amidierungsreaktionen synthetisiert werden .

Jede dieser Anwendungen zeigt die Vielseitigkeit dieser Verbindung in der wissenschaftlichen Forschung und ihr Potenzial, einen bedeutenden Beitrag zu verschiedenen Forschungsgebieten zu leisten.

Ossila - TPA-TAB Atlantis Press - Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2…) Chemical Book - tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1… Springer Link - Synthesis and molecular structure of 4,4,5,5-tetramethyl-2-(1…) Springer Link - SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-FLUORO-4-(4…) Springer Link - SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE…

Wirkmechanismus

Target of Action

Similar compounds are often used in the synthesis of biologically active compounds .

Mode of Action

Compounds with similar structures have been used in borylation reactions at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

It is known that borylation and hydroboration reactions, which this compound may be involved in, play a significant role in organic synthesis .

Result of Action

It is known that the compound can be used in the synthesis of biologically active compounds .

Action Environment

It is known that the compound is stored under inert gas and should avoid air .

Biochemische Analyse

Biochemical Properties

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes such as kinases and phosphatases, modulating their activity through covalent bonding with active site residues. Additionally, it binds to proteins involved in signal transduction pathways, influencing cellular responses. The interactions between 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane and these biomolecules are primarily driven by its boron atoms, which form reversible covalent bonds with nucleophilic groups .

Cellular Effects

The effects of 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane on cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of key enzymes and receptors. It has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. Additionally, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane exerts its effects through several mechanisms. It binds to active sites of enzymes, inhibiting or activating their function. This binding often involves the formation of covalent bonds between the boron atoms of the compound and nucleophilic residues in the enzyme’s active site. Additionally, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane may undergo hydrolysis, leading to the formation of degradation products that can affect its activity. Long-term studies have shown that the compound’s effects on cellular function can vary, with some effects diminishing over time due to degradation .

Dosage Effects in Animal Models

The effects of 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Studies have identified threshold doses at which the compound’s effects shift from beneficial to harmful, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways. The compound can also affect the levels of key metabolites, altering the balance of metabolic reactions. These interactions are mediated by the boron atoms in the compound, which form reversible covalent bonds with enzyme active sites and cofactors .

Transport and Distribution

Within cells and tissues, 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins. Additionally, the compound’s distribution can be affected by factors such as pH and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane is critical to its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting metabolic processes and energy production. The precise localization of the compound within cells is determined by its interactions with cellular machinery and targeting signals .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BO4/c1-16(2)17(3,4)22-15(21-16)13-9-11-14(12-10-13)20-23-18(5,6)19(7,8)24-20/h9-12,15H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMGDCPSUQNREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

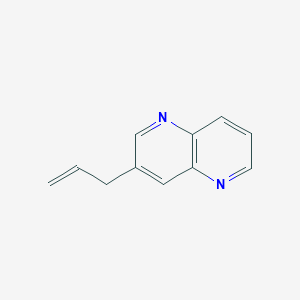

![6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1532439.png)

![5-Bromo-6'-methyl-[2,2']bipyridinyl](/img/structure/B1532443.png)